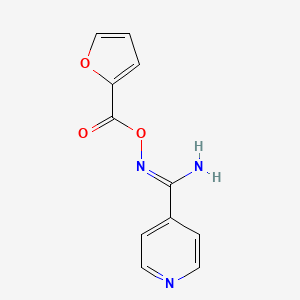
N'-(2-furoyloxy)-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-furoyloxy)-4-pyridinecarboximidamide, also known as KF-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been found to have unique properties that make it useful in the study of various biological processes, including enzyme activity, protein-protein interactions, and cell signaling pathways.
Wirkmechanismus
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to bind to a specific site on the enzyme adenylate cyclase, which is involved in the production of the signaling molecule cyclic AMP (cAMP). By binding to this site, N'-(2-furoyloxy)-4-pyridinecarboximidamide can modulate the activity of adenylate cyclase and thus regulate the production of cAMP. This mechanism of action has been found to be useful in the study of various biological processes that involve cAMP signaling, including neurotransmitter release, hormone secretion, and immune cell activation.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In some cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to increase cAMP production and promote cell signaling pathways that are involved in cell growth and proliferation. In other cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to inhibit cAMP production and promote cell signaling pathways that are involved in cell death and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furoyloxy)-4-pyridinecarboximidamide has several advantages for use in lab experiments. Firstly, it is a highly specific modulator of adenylate cyclase activity, which allows for precise control over cAMP signaling pathways. Secondly, it has a long half-life in biological systems, which allows for sustained effects over time. However, there are also limitations to using N'-(2-furoyloxy)-4-pyridinecarboximidamide in lab experiments. For example, it may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N'-(2-furoyloxy)-4-pyridinecarboximidamide. One area of interest is in the study of its effects on specific biological systems, such as the immune system or the nervous system. Another area of interest is in the development of new derivatives of N'-(2-furoyloxy)-4-pyridinecarboximidamide that have improved specificity or potency. Additionally, there is potential for N'-(2-furoyloxy)-4-pyridinecarboximidamide to be used in the development of new drugs or therapies for various diseases, such as cancer or autoimmune disorders. Further research is needed to fully understand the potential applications of N'-(2-furoyloxy)-4-pyridinecarboximidamide in scientific research and medicine.
Synthesemethoden
N'-(2-furoyloxy)-4-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminopyridine. The final step involves the reaction of the resulting amide with hydroxylamine hydrochloride. This synthesis method has been optimized to produce high yields of N'-(2-furoyloxy)-4-pyridinecarboximidamide with high purity.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(8-3-5-13-6-4-8)14-17-11(15)9-2-1-7-16-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGFWPBCZFXOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(furan-2-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}amino)nicotinonitrile](/img/structure/B5490961.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5490963.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490968.png)
![N-(4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5490975.png)
![1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B5490981.png)
![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5491003.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)
![methyl [(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5491049.png)
